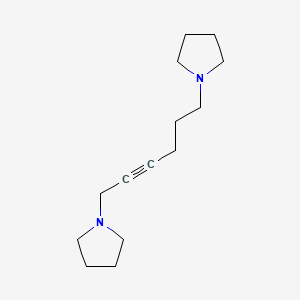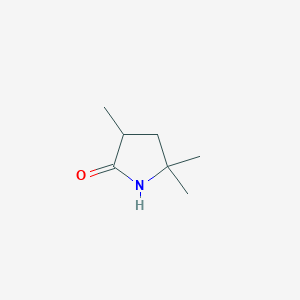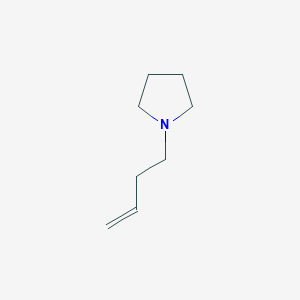![molecular formula C8H5N3S B1266817 1,2,4-Triazolo[3,4-b]benzothiazole CAS No. 247-92-7](/img/structure/B1266817.png)
1,2,4-Triazolo[3,4-b]benzothiazole
Overview
Description
1,2,4-Triazolo[3,4-b]benzothiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which combines a triazole ring with a benzothiazole moiety, contributes to its wide range of applications and its potential as a lead compound in drug discovery .
Mechanism of Action
Target of Action
1,2,4-Triazolo[3,4-b]benzothiazole primarily targets human poly- and mono-ADP-ribosylating enzymes . These enzymes play a crucial role in various biological processes, including DNA repair, gene regulation, and cell death .
Mode of Action
This compound competes with nicotinamide in the binding pocket of these enzymes . The binding mode was studied through analogs and their crystal structures with TNKS2, PARP2, PARP14, and PARP15 . This interaction results in the inhibition of these enzymes, affecting their function .
Biochemical Pathways
The inhibition of these enzymes disrupts the ADP-ribosylation, a post-translational modification found in bacteria and eukaryotes . This disruption can affect various biochemical pathways, leading to changes in DNA repair mechanisms, gene regulation, and cell death processes .
Pharmacokinetics
This, together with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, demonstrates the potential of the this compound scaffold for future drug development efforts towards selective inhibitors against specific enzymes .
Result of Action
The result of the action of this compound is the inhibition of the targeted enzymes. This inhibition can lead to changes in the cellular processes controlled by these enzymes, such as DNA repair, gene regulation, and cell death .
Biochemical Analysis
Biochemical Properties
1,2,4-Triazolo[3,4-b]benzothiazole plays a crucial role in biochemical reactions by acting as an inhibitor scaffold. It competes with nicotinamide in the binding pockets of human poly- and mono-ADP-ribosylating enzymes, such as TNKS2, PARP2, PARP14, and PARP15 . The compound’s binding mode has been studied through analogs and their crystal structures, revealing its ability to inhibit mono-ARTs PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15 at nanomolar potencies . This inhibition is significant as it can modulate various cellular processes and pathways.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It does not possess inherent cell toxicity and can enter cells to engage with target proteins . The compound’s interaction with poly- and mono-ADP-ribosylating enzymes affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting these enzymes, this compound can modulate cellular responses to stress and damage, potentially leading to therapeutic benefits in conditions such as cancer and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound competes with nicotinamide in the binding pockets of ADP-ribosylating enzymes, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular responses. The compound’s ability to inhibit specific enzymes at nanomolar concentrations highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates favorable ADME (absorption, distribution, metabolism, and excretion) properties, which contribute to its stability and efficacy . Long-term studies have shown that the compound can maintain its inhibitory effects on target enzymes without significant degradation . These properties make it a reliable tool for biochemical research and potential therapeutic applications.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have revealed that its efficacy varies with different dosages. At lower dosages, the compound effectively inhibits target enzymes without causing adverse effects . At higher dosages, there may be threshold effects and potential toxicity . These findings underscore the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound’s inhibition of ADP-ribosylating enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for developing targeted therapies that leverage the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interaction with transporters and binding proteins . The compound’s favorable ADME properties ensure its effective localization and accumulation in target tissues . These properties are essential for its therapeutic potential, as they influence the compound’s bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is critical for its ability to interact with target enzymes and modulate cellular processes effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-b]benzothiazole typically involves the fusion of a triazole ring with a benzothiazole nucleus. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . These methods yield the desired compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The choice of reagents and reaction conditions can be optimized to ensure high yield and cost-effectiveness. Additionally, continuous flow synthesis techniques may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[3,4-b]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives with different biological activities.
Scientific Research Applications
1,2,4-Triazolo[3,4-b]benzothiazole has a wide range of scientific research applications, including:
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b]benzothiazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar triazole ring but differs in the fused heterocyclic system.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric variant with a different fusion pattern.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Contains a triazole ring fused with a thiadiazine ring in a different orientation.
The uniqueness of this compound lies in its specific fusion of the triazole and benzothiazole rings, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c1-2-4-7-6(3-1)11-5-9-10-8(11)12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFURDBGMRKOTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947638 | |
| Record name | [1,2,4]Triazolo[3,4-b][1,3]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247-92-7 | |
| Record name | NSC79001 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,4]Triazolo[3,4-b][1,3]benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-thia-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1266753.png)



